2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyridine ring. The methyl group at the 2-position contributes to its unique electronic and steric properties, distinguishing it from other derivatives. This compound serves as a core structure for bioactive molecules, with applications in medicinal chemistry and drug discovery.
Properties
CAS No. |
858511-18-9 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-6-10-5-3-2-4-8(10)9-7/h6H,2-5H2,1H3 |
InChI Key |
IHNKMJLDBGGAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
General Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions that include:
- Cyclization reactions : Formation of the fused bicyclic imidazo[1,2-a]pyridine core via intramolecular condensation.
- Condensation reactions : Reaction of 2-aminopyridine derivatives with aldehydes or ketones.
- Catalytic hydrogenation : Saturation of the pyridine ring to yield the tetrahydro derivative.
These steps are often conducted under reflux conditions in solvents such as ethanol or methanol, with temperature and pH carefully controlled to maximize yield and purity.
Representative Synthetic Routes
Condensation of 2-Aminopyridine with Aldehydes or Ketones
One common approach begins with the condensation of 2-aminopyridine and a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold. The methyl group at the 2-position can be introduced by using acetaldehyde or methyl-substituted carbonyl compounds.
- Reaction conditions : Reflux in ethanol or methanol.
- Catalysts : Acidic or basic catalysts may be employed to facilitate cyclization.
- Purification : Recrystallization or chromatographic techniques to isolate the pure product.
This method is widely used due to its simplicity and efficiency.
Catalytic Hydrogenation of Imidazo[1,2-a]pyridine Precursors
To obtain the tetrahydro derivative, catalytic hydrogenation of the aromatic imidazo[1,2-a]pyridine is performed:
- Catalysts : 10% palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or ruthenium-based catalysts (e.g., Ru/N-heterocyclic carbene complexes).
- Conditions : Hydrogen pressure ranging from atmospheric (~14.7 psi) to 50 psi.
- Solvents : Methanol, ethanol, or dioxane.
- Outcome : Selective saturation of the pyridine ring while preserving the imidazole ring.
Enantioselective hydrogenation using chiral Ru/NHC catalysts has been reported to achieve high enantiomeric excess (up to 98:2 er), avoiding the need for protective groups and enabling regioselective reduction.
Advanced Synthetic Approaches
One-Pot Multicomponent Reactions
Recent advances include one-pot multicomponent syntheses involving:
- 2-Aminopyridines,
- α-Haloketones or 1,3-dicarbonyl compounds,
- Aldehydes and isonitriles or alkynes.
These methods facilitate rapid assembly of the imidazo[1,2-a]pyridine core with diverse substituents, improving synthetic efficiency and structural diversity.
Use of Heterocyclic Ketene Aminals (HKAs)
HKAs serve as efficient synthons for constructing fused heterocyclic systems, including tetrahydroimidazo[1,2-a]pyridines, through reactions with bis-electrophilic compounds. This approach allows for combinatorial modification of the bicyclic scaffold.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Catalysts/Agents | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Condensation of 2-aminopyridine with aldehydes/ketones | 2-Aminopyridine, acetaldehyde or substituted aldehydes | Reflux in ethanol/methanol | Acid/base catalysts (optional) | 40–70 | Simple, widely used |
| Catalytic hydrogenation of imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine derivatives | H2 gas, 14.7–50 psi, room temp to reflux | Pd/C, PtO2, Ru/NHC catalysts | 35–57 | Selective saturation of pyridine ring |
| One-pot multicomponent synthesis | 2-Aminopyridine, α-haloketones, aldehydes, isonitriles | One-pot, solvent varies | None or mild catalysts | Moderate to high | Efficient, allows structural diversity |
| Heterocyclic ketene aminal approach | HKAs, bis-electrophilic compounds | Various, often reflux or mild heating | None typically | Moderate | Enables combinatorial scaffold modification |
Research Findings and Analysis
Influence of Reaction Conditions : Temperature, solvent choice, and pH critically affect cyclization efficiency and product purity. For example, reflux in ethanol is common, but solvent polarity can influence reaction kinetics.
Catalyst Selection : Palladium and ruthenium catalysts are preferred for hydrogenation due to their selectivity and functional group tolerance. Chiral catalysts enable enantioselective synthesis, important for pharmaceutical applications.
Purification Techniques : Recrystallization and chromatographic methods are essential to isolate this compound from reaction mixtures, ensuring high purity for biological testing.
Synthetic Challenges : Achieving regioselectivity and avoiding over-reduction or side reactions requires careful optimization of catalyst loading, reaction time, and hydrogen pressure.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and hydrogenated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways. The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators, reducing their activity and production .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Effects
Key Observations :
- Positional Isomerism : Methyl substitution at the 2-position (target compound) vs. 6-position () alters steric and electronic profiles. The 6-methyl derivative includes an additional hydroxyl group, enhancing hydrophilicity but complicating synthesis .
- Fluorinated Derivatives : The 3-(4-fluorophenyl) analog () exhibits improved metabolic stability due to fluorine’s electronegativity, whereas the 2-methyl compound’s simpler structure may favor synthetic accessibility .
- Functional Groups: Carboxylic acid () or aldehyde () substituents enable covalent interactions in enzyme inhibition, unlike the non-polar 2-methyl group .
Pharmacological Activities
Table 2: Comparative Pharmacological Profiles
*THIP = Tetrahydroimidazo[1,2-a]pyridine
Key Observations :
- The 2-methyl derivative demonstrates superior antiulcer activity compared to clinical standards like cimetidine, likely due to its balanced lipophilicity and stability .
- In α-glucosidase inhibition, methyl-substituted derivatives show stronger binding than acarbose, with substituent position influencing interaction strength (e.g., 2-methyl vs. 7-methyl in ) .
Key Observations :
- The target compound’s synthesis may utilize transfer hydrogenation () for selective imidazole ring preservation, contrasting with enantioselective methods () that introduce chirality .
- One-pot strategies () simplify access to diverse analogs but face yield limitations compared to stepwise approaches .
Physicochemical and Fluorescence Properties
- Fluorescence: Tetrahydroimidazo[1,2-a]pyridines generally exhibit diminished fluorescence due to saturation of the pyridine ring (). However, substituents like amino or dimethylamino groups can restore visible-region emission in polar solvents .
- Solubility : The 2-methyl derivative’s logP is higher than hydroxylated analogs (e.g., 8-OH in ), favoring membrane permeability but requiring formulation adjustments for bioavailability .
Biological Activity
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the significant findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H12N2
- Molecular Weight : 164.20 g/mol
- CAS Number : 1367865-93-7
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its efficacy against various bacterial strains by disrupting cell membrane integrity and inhibiting specific enzymes critical for bacterial survival .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells and inhibits cell proliferation through several signaling pathways. Notably, it has shown promise in targeting cancer-related pathways such as those involving heparanase-1 (HPSE1), which is implicated in tumor progression and metastasis .
3. Enzyme Inhibition
Recent studies have highlighted its role as a potent inhibitor of HPSE1. This enzyme is crucial for the degradation of heparan sulfate proteoglycans, which are involved in various cellular processes including tumor growth and angiogenesis. The selectivity of this compound for HPSE1 over other glucuronidases enhances its therapeutic potential against cancer and related diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cellular Pathways : The compound interacts with specific molecular targets that regulate cell growth and apoptosis.
- Disruption of Membrane Integrity : Its antimicrobial action is partly due to the disruption of bacterial cell membranes.
Case Studies
Several studies have documented the biological activities of this compound:
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 1.25–2.89 ppm) and quaternary carbons (e.g., carbonyls at δ 166–169 ppm) .
- HRMS : Validate molecular formulas (e.g., [M+H]⁺ with <5 ppm error) .
- IR : Identify functional groups (e.g., C=O stretches at 1664–1690 cm⁻¹) .
Discrepancies in purity (e.g., 53–57% in some syntheses) require HPLC or column chromatography for resolution .
How can catalytic mechanisms in hydrogenation reactions be experimentally probed?
Q. Advanced Research Focus
- Isotopic Labeling : Use D₂O to trace hydrogen sources in Pd-catalyzed transfer hydrogenation .
- Kinetic Studies : Monitor reaction progress under varying temperatures/catalyst loads to identify rate-determining steps .
- Intermediate Trapping : Detect Pd-H species via in situ NMR or quenching experiments .
What methodologies are used to evaluate the biological activity of these compounds?
Q. Basic Research Focus
- Antifungal Assays : Microdilution techniques (e.g., MIC against Candida spp.) .
- Antiulcer Models : Stress-induced ulcer assays in rats to assess gastric lesion inhibition .
- Platelet Aggregation Studies : ADP-induced aggregation tests for cardiovascular applications .
How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Q. Advanced Research Focus
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, cyano) enhance antifungal activity, while alkyl chains improve bioavailability .
- Stereochemistry : Enantiomers may show divergent bioactivity; e.g., (R,S)-configurations in carboxamide derivatives influence CFTR modulation .
- Computational Docking : Predict binding modes to targets like O-GlcNAcase or CFTR .
How should researchers address low synthetic yields or reproducibility issues?
Q. Basic Research Focus
- Optimization : Vary stoichiometry (e.g., excess α-haloketone) or use molecular sieves to drive reactions .
- Purification : Employ gradient column chromatography or recrystallization to isolate pure products from diastereomeric mixtures .
- Catalyst Screening : Test alternative catalysts (e.g., PtO₂ vs. Pd/C) for hydrogenation .
What role do computational methods play in studying these compounds?
Q. Advanced Research Focus
- Binding Affinity Prediction : Graph neural networks (e.g., GraphscoreDTA) predict protein-ligand interactions with RMSE <1.40 for specific derivatives .
- DFT Calculations : Model transition states in enantioselective hydrogenation to refine catalyst design .
How can photodynamic properties of these compounds be leveraged for therapeutic applications?
Q. Advanced Research Focus
- Singlet Oxygen Generation : Measure quantum yields (ΦΔ = 0.01–0.1) using phenalenone as a reference; substituents like nitro groups enhance photosensitization .
- Quenching Studies : Determine kqΔ values ((0.82–6.74)×10⁹ M⁻¹s⁻¹) to assess reactivity in aqueous media .
What strategies improve reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
